molecular formula C7H4FN B1456624 3-Ethynyl-2-fluoropyridine CAS No. 933768-06-0

3-Ethynyl-2-fluoropyridine

Cat. No. B1456624
M. Wt: 121.11 g/mol
InChI Key: JMAMDLBURXEYSM-UHFFFAOYSA-N
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Description

3-Ethynyl-2-fluoropyridine is a chemical compound with the molecular formula C7H4FN . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 3-Ethynyl-2-fluoropyridine is represented by the InChI code 1S/C7H4FN/c1-2-6-4-3-5-9-7(6)8/h1,3-5H . The average mass of the molecule is 121.112 Da .


Physical And Chemical Properties Analysis

3-Ethynyl-2-fluoropyridine is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

  • Scientific Field: Synthesis of Fluorinated Pyridines

    • Application Summary : Fluoropyridines, including 3-Ethynyl-2-fluoropyridine, are used in the synthesis of various chemical compounds. They have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
    • Methods of Application : The methods of synthesis for fluoropyridines include the Umemoto reaction and the Balts-Schiemann reaction . Specific methods for the synthesis of 3-Ethynyl-2-fluoropyridine are not detailed in the sources I found.
    • Results or Outcomes : The synthesis of fluoropyridines has led to the development of various compounds with potential applications in different fields, including medicine and agriculture .
  • Scientific Field: Agricultural Chemistry

    • Application Summary : Fluoropyridines are used in the development of new agricultural products. The introduction of fluorine atoms into lead structures is a common chemical modification in the search for products with improved physical, biological, and environmental properties .
    • Results or Outcomes : A large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .
  • Scientific Field: Radiobiology

    • Application Summary : Fluoropyridines, including 3-Ethynyl-2-fluoropyridine, can be used in the synthesis of F 18-substituted pyridines, which are of special interest as potential imaging agents for various biological applications .
    • Results or Outcomes : The development of F 18-substituted pyridines could potentially lead to new imaging agents for use in radiobiology .
  • Scientific Field: Herbicide and Insecticide Development

    • Application Summary : Fluoropyridines have been used as starting materials for the synthesis of some herbicides and insecticides .
    • Results or Outcomes : The development of new herbicides and insecticides using fluoropyridines could potentially lead to more effective pest control solutions .
  • Scientific Field: Chemical Synthesis

    • Application Summary : 3-Ethynyl-2-fluoropyridine is a chemical compound that can be used as a building block in the synthesis of various other chemical compounds .
    • Results or Outcomes : The development of new chemical compounds using 3-Ethynyl-2-fluoropyridine could potentially lead to advancements in various fields, including medicine, agriculture, and materials science .
  • Scientific Field: Material Science

    • Application Summary : Fluoropyridines, including 3-Ethynyl-2-fluoropyridine, can be used in the development of new materials with unique properties .
    • Results or Outcomes : The development of new materials using fluoropyridines could potentially lead to advancements in various industries, including electronics, energy, and healthcare .

Safety And Hazards

3-Ethynyl-2-fluoropyridine is classified as Acute Tox. 3 Oral according to the GHS06 Signal Word Danger Hazard Statements H301 . Precautionary measures include P301 + P330 + P331 + P310 .

properties

IUPAC Name

3-ethynyl-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN/c1-2-6-4-3-5-9-7(6)8/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAMDLBURXEYSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(N=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90719412
Record name 3-Ethynyl-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynyl-2-fluoropyridine

CAS RN

933768-06-0
Record name 3-Ethynyl-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Fluoro-3-[(trimethylsilyl)ethynyl]pyridine (8.8 g, 0.046 mol) was dissolved in a mixture of tetrahydrofuran (20 mL) and water (2 mL). A 1.0 M solution of tetra-n-butylammonium fluoride (12 g, 0.046 mol) in THF (46 ml) was then added dropwise at 0° C., and the reaction mixture was stirred for 1 hour. The reaction was extracted with ethyl acetate, and the combined organic extracts were washed with brine (3×), dried over MgSO4 and concentrated. The crude was purified via column chromatography on silica gel (10% ethyl acetate: 90% hexanes) to provide 4.8 g of the desired product. 1H NMR (400 MHz, CDCl3): δ 8.20 (m, 1H), 7.88-7.92 (m, 1H), 7.17-7.21 (m, 1H), 3.40 (s, 1H).
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Two
Name
Quantity
46 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Ouyang, C Qi, H He, Y Peng, W Xiong… - The Journal of …, 2016 - ACS Publications
… Moreover, 3-ethynyl-2-fluoropyridine (1g) could undergo the annulation reaction with acetophenone (2a) to give rise to the corresponding product 2-phenyloxepino[2,3-b]pyridine (3ga) …
Number of citations: 36 pubs.acs.org
R Hudson, NP Bizier, KN Esdalea, JL Katza - scholar.archive.org
The synthesis of 2-substituted indoles and benzofurans was achieved by nucleophilic aromatic substitution, followed by subsequent 5-endo-dig cyclization between the nucleophile and …
Number of citations: 0 scholar.archive.org
R Hudson, NP Bizier, KN Esdale, JL Katz - Organic & Biomolecular …, 2015 - pubs.rsc.org
… 3-Ethynyl-2-fluoropyridine (1k). See ESI† for full synthesis details. TMS-acetylene coupled through general procedure described above, then cleaved with TBAF to afford terminal alkyne …
Number of citations: 33 pubs.rsc.org

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